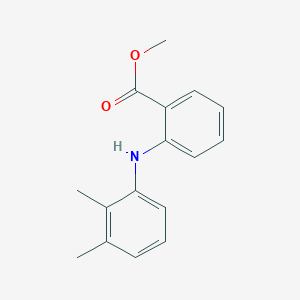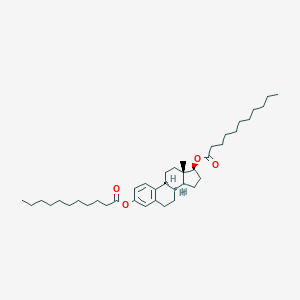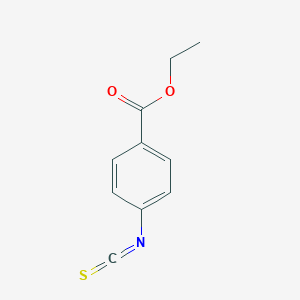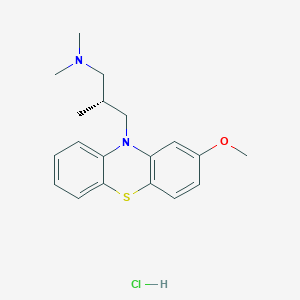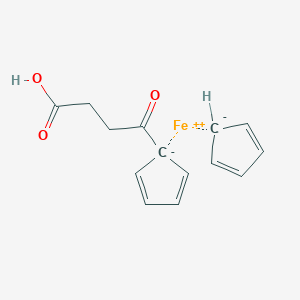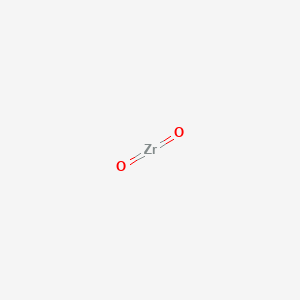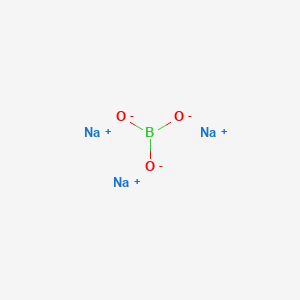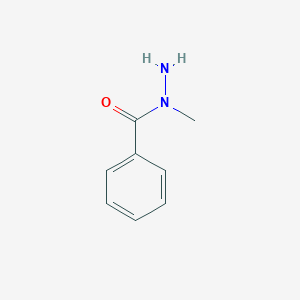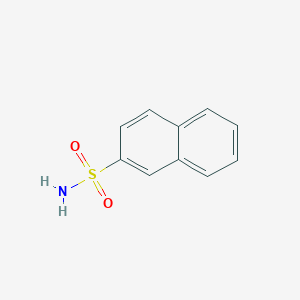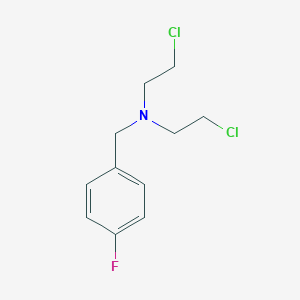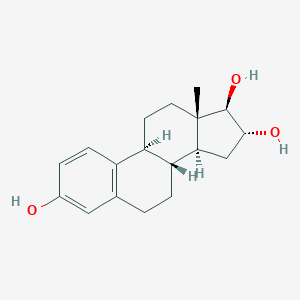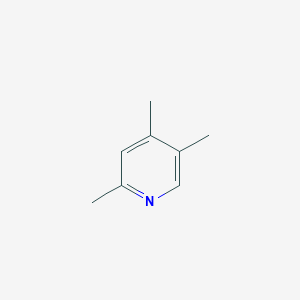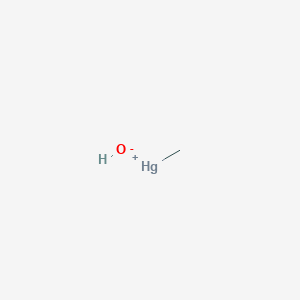![molecular formula C22H24ClN5O7 B074091 methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate CAS No. 1260-35-1](/img/structure/B74091.png)
methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate involves the activation of caspase enzymes, which are responsible for inducing apoptosis in cells. The compound selectively targets cancer cells, leading to their death while leaving healthy cells unaffected.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate has been shown to exhibit low toxicity in vitro, making it a promising candidate for further in vivo studies. The compound has also been shown to exhibit excellent stability and solubility properties, which are important factors in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate in lab experiments is its excellent fluorescence properties, which make it a useful tool for chemical sensing applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate. One potential direction is the further development of this compound as a drug delivery vehicle for cancer therapy. Another direction is the study of this compound's potential applications in other fields such as biosensing and imaging. Additionally, further studies are needed to explore the toxicity and pharmacokinetics of this compound in vivo.
Métodos De Síntesis
The synthesis of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate involves the reaction of 3-acetamido-4-aminoazobenzene with methyl 3-(3-aminopropylamino)propanoate, followed by the reaction with 2-chloro-4-nitrobenzenediazonium tetrafluoroborate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate has been extensively studied for its potential applications in various fields such as chemical sensing, drug delivery, and cancer therapy. The compound has been shown to exhibit excellent fluorescence properties, making it a promising candidate for chemical sensing applications. Additionally, the compound has been used as a drug delivery vehicle due to its ability to selectively target cancer cells. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
1260-35-1 |
|---|---|
Nombre del producto |
methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
Fórmula molecular |
C22H24ClN5O7 |
Peso molecular |
505.9 g/mol |
Nombre IUPAC |
methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
InChI |
InChI=1S/C22H24ClN5O7/c1-14(29)24-20-13-15(27(10-8-21(30)34-2)11-9-22(31)35-3)4-7-19(20)26-25-18-6-5-16(28(32)33)12-17(18)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29) |
Clave InChI |
FLXMHYAPIQKKCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Otros números CAS |
1260-35-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



